4-(3-Isopropoxyphenyl)piperidine
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Overview
Description
4-(3-Isopropoxyphenyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of an isopropoxy group attached to the phenyl ring, which is further connected to the piperidine ring. Piperidine derivatives are known for their significant role in medicinal chemistry, synthetic chemistry, and bio-organic chemistry due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the cyclization of primary amines with diols catalyzed by a Cp*Ir complex, which yields various cyclic amines, including piperidines . Another method involves the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using SOCl2 .
Industrial Production Methods: Industrial production of piperidine derivatives often employs continuous flow reactions and microwave irradiation techniques to enhance reaction efficiency and yield. For instance, the reaction of alkyl dihalides with primary amines under microwave irradiation in an alkaline aqueous medium is a practical approach .
Chemical Reactions Analysis
Types of Reactions: 4-(3-Isopropoxyphenyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides, amines, and thiols are commonly used in substitution reactions.
Major Products: The major products formed from these reactions include N-oxides, primary amines, and substituted piperidines .
Scientific Research Applications
4-(3-Isopropoxyphenyl)piperidine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-Isopropoxyphenyl)piperidine involves its interaction with specific molecular targets and pathways. The compound can modulate signaling pathways such as NF-κB, PI3K/Akt, and caspase-dependent pathways, which are involved in cell proliferation, apoptosis, and inflammation . By targeting these pathways, the compound exhibits its biological effects, including anticancer and anti-inflammatory activities .
Comparison with Similar Compounds
Dihydropyridine: Another nitrogen-containing heterocycle with significant therapeutic effects.
Piperine: A piperidine alkaloid with notable pharmacological properties.
Uniqueness: 4-(3-Isopropoxyphenyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the isopropoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound in medicinal chemistry .
Properties
Molecular Formula |
C14H21NO |
---|---|
Molecular Weight |
219.32 g/mol |
IUPAC Name |
4-(3-propan-2-yloxyphenyl)piperidine |
InChI |
InChI=1S/C14H21NO/c1-11(2)16-14-5-3-4-13(10-14)12-6-8-15-9-7-12/h3-5,10-12,15H,6-9H2,1-2H3 |
InChI Key |
YHSHGTRBPCQKHB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2CCNCC2 |
Origin of Product |
United States |
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